molecular formula C10H10Cl2N4O4 B016349 (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 13276-52-3

(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No. B016349
CAS RN: 13276-52-3
M. Wt: 321.11 g/mol
InChI Key: HJXWZGVMHDPCRS-UUOKFMHZSA-N
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Description

Synthesis Analysis

The synthesis of similar tetrahydrofuran derivatives often involves complex reactions that might include nucleophilic additions or cyclization processes. For instance, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives showcases the intricate strategies employed in synthesizing such molecules (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives, including the title compound, is characterized by the presence of a tetrahydrofuran ring, a critical feature that influences their chemical behavior. For example, studies on the crystal structure of related compounds have highlighted the conformational preferences and how substituents influence the overall molecular geometry (Mazumder et al., 2001).

Chemical Reactions and Properties

Tetrahydrofuran derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the electrophilic addition or nucleophilic substitution reactions can significantly alter the compound's functional groups, affecting its reactivity and applications (Iqbal et al., 1991).

Physical Properties Analysis

The physical properties of tetrahydrofuran derivatives, including solubility, melting point, and boiling point, are crucial for their practical applications. These properties are significantly influenced by the molecule's structural characteristics, such as the presence of hydroxymethyl groups and the tetrahydrofuran ring (Jin et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other reagents, define the compound's role in further chemical transformations and its stability under different conditions. The presence of dichloro-purinyl and hydroxymethyl groups in the molecule provides unique sites for chemical modifications, influencing the compound's utility in various chemical syntheses (Bevan et al., 2007).

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

The compound (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is involved in pharmacokinetic studies. For example, a study focused on the quantification of IMM-H007, a related compound, and its metabolites, including a derivative of (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, in hamster blood for pharmacokinetic analysis (Jia et al., 2016).

Molecular Synthesis and Analysis

This compound is also involved in molecular synthesis and analysis. A study conducted by Emmrich et al. (2010) synthesized a stable ATP analog, which is structurally related to (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, to study the function of adenylyl cyclases (Emmrich et al., 2010).

Quantum Chemical Modeling

The compound has been a subject in quantum chemical modeling studies. For instance, Kvasyuk et al. (2022) conducted density functional theory analyses on Nelarabine, a molecule structurally similar to (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, exploring its potential as an anticancer drug (Kvasyuk et al., 2022).

Corrosion Inhibition

This compound is investigated for its application in corrosion inhibition. A study by Sin et al. (2017) investigated adenosine, a structurally related compound, as a corrosion inhibitor for mild steel in hydrochloric acid solution (Sin et al., 2017).

Synthesis of Arsenic-Containing Cyclic Ethers

The compound's derivatives have been used in synthesizing arsenic-containing cyclic ethers, which serve as model compounds for naturally occurring arsenolipids (Guttenberger et al., 2016).

Novel Antioxidant Agents

Additionally, derivatives of this compound have been explored as potential novel antioxidant agents (Manfredini et al., 2000).

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXWZGVMHDPCRS-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 2
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 3
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 4
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 5
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

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